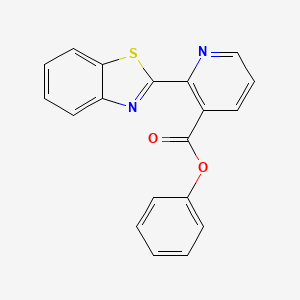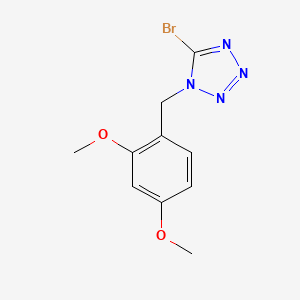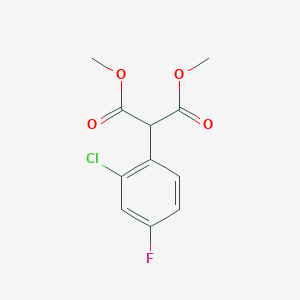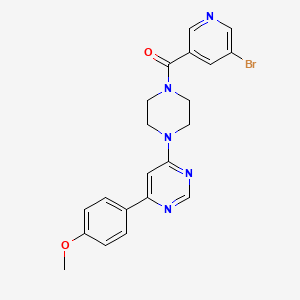![molecular formula C26H27N3O3S2 B2631768 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide CAS No. 790242-62-5](/img/structure/B2631768.png)
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N3O3S2 and its molecular weight is 493.64. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with similar structures have been synthesized and evaluated for their anticancer potential. For instance, 4-arylsulfonyl-1,3-oxazoles and their derivatives have shown promising anticancer activities against various cancer cell lines. These compounds have been tested for their ability to exert cytostatic and antiproliferative effects on glioblastoma, gliosarcoma, carcinoma of the Non-Small Cell Lung Cancer subpanel, and pleural mesothelioma. The specificity of these compounds toward individual cancer cell lines highlights their potential as leading compounds for further in-depth studies and the synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).
Antimalarial and Antiviral Properties
The reactivity of N-(phenylsulfonyl)acetamide derivatives has been investigated, revealing their potential in developing antimalarial agents. These compounds have shown significant in vitro antimalarial activity, with specific derivatives demonstrating excellent selectivity and potency. Additionally, their theoretical calculations support the observed biological activities, providing a basis for further exploration of these compounds as potential therapeutic agents against malaria and possibly as drugs against COVID-19 (Fahim & Ismael, 2021).
Antimicrobial and Hemolytic Agents
New series of compounds, including N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, have been developed and tested for their antimicrobial and hemolytic activities. These compounds have shown varying degrees of activity against selected microbial species, indicating their potential as antimicrobial agents with reduced toxicity (Rehman et al., 2016).
Enzyme Inhibitory Activities
Research has also focused on synthesizing compounds to target specific enzymes. For example, derivatives designed to inhibit α-glucosidase and acetylcholinesterase have demonstrated significant inhibitory activities, suggesting their potential in treating diseases related to enzyme dysfunction. The detailed characterization and in vitro evaluations of these compounds have laid the groundwork for developing new therapeutic agents targeting specific enzymes (Abbasi et al., 2019).
Antioxidant Properties
The synthesis of specific derivatives has also explored their potential as antioxidants. One such study evaluated the DPPH radical scavenging activity, analgesic, and anti-inflammatory activities of synthesized compounds, revealing noticeable antioxidant properties compared to standard agents. This research underscores the multifunctional potential of these compounds, extending beyond their antimicrobial and anticancer applications (Nayak et al., 2014).
properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c30-26(27-24-13-7-8-14-25(24)33-23-11-5-2-6-12-23)21-28-16-18-29(19-17-28)34(31,32)20-15-22-9-3-1-4-10-22/h1-15,20H,16-19,21H2,(H,27,30)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJNAOYFVNNPDW-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)


![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)
![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)


![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)